molecular formula C18H17NO5 B2981888 N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034594-24-4

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2981888
CAS No.: 2034594-24-4
M. Wt: 327.336
InChI Key: MGFYZODQHMSMIR-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C18H17NO5 and a molecular weight of 327.3 g/mol, this acetamide derivative features a bifuran core linked to a 2-methoxyphenoxy ether moiety . This unique structure combines aromatic and heteroaromatic systems, making it a valuable intermediate for the synthesis of more complex molecules and a promising scaffold for the development of novel therapeutic agents. Researchers can utilize this compound as a key building block in exploring structure-activity relationships, particularly in the design of molecules that target enzymatic pathways or protein receptors. The bifuran moiety is a privileged structure in medicinal chemistry, often associated with bioactive molecules, while the methoxyphenoxy group can influence the compound's solubility and binding affinity . Its specific research applications are derived from its structural features, positioning it as a candidate for hit-to-lead optimization campaigns in various disease areas. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-14-5-2-3-6-15(14)23-12-18(20)19-11-13-8-9-17(24-13)16-7-4-10-22-16/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYZODQHMSMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bifuran moiety and a methoxyphenoxy group, which are significant for its interaction with biological targets. The molecular formula is C15H15O4C_{15}H_{15}O_4 with a molecular weight of approximately 273.28 g/mol.

N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is believed to act primarily as a modulator of glutamate receptors, particularly the NMDA receptor subtypes GluN2C and GluN2D. These receptors play crucial roles in synaptic plasticity and memory formation.

Table 1: Summary of Biological Activity

Biological ActivityMechanism of ActionReference
NMDA Receptor ModulationPositive allosteric modulation of GluN2C/D subtypes
Neuroprotective EffectsReduction in excitotoxicity via glutamate inhibition
Potential Antidepressant ActivityInfluence on serotonergic pathways

In Vitro Studies

Several studies have assessed the efficacy of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide in vitro. For instance, it has been shown to enhance the response to glutamate at NMDA receptors by increasing the potency and efficacy of agonists, which suggests a role in modulating synaptic transmission.

Case Study: Neuroprotective Properties

In one notable study, the compound was tested for its neuroprotective properties against excitotoxic damage induced by excessive glutamate. The results indicated that treatment with N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide significantly reduced neuronal cell death in cultured neurons exposed to high levels of glutamate. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Profile

The pharmacological profile of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide indicates that it may exhibit both central and peripheral effects. Its ability to selectively modulate specific NMDA receptor subtypes could minimize side effects commonly associated with non-selective NMDA antagonists.

Table 2: Pharmacological Properties

PropertyValue/Description
SelectivityHigh selectivity for GluN2C/D NMDA receptors
SolubilitySoluble in DMSO; moderate aqueous solubility
ToxicityLow toxicity profile in preliminary assessments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamide Derivatives

(a) Thiadiazole-Based Analogs

Compounds 5k, 5l, and 5m () share the 2-methoxyphenoxy acetamide backbone but replace the bifuran group with a 1,3,4-thiadiazole ring. Key differences include:

  • Molecular Weight : Thiadiazole analogs (e.g., 5k: C₁₃H₁₅N₃O₃S) have lower molecular weights (~300–330 g/mol) compared to the bifuran derivative (~311–395 g/mol) due to sulfur and nitrogen in the thiadiazole ring.
  • Melting Points : Thiadiazole derivatives exhibit higher melting points (135–170°C), suggesting enhanced crystallinity from hydrogen bonding via the thiadiazole NH group .
  • Synthetic Routes : Thiadiazole analogs are synthesized via nucleophilic substitution of thiols on 2-chloroacetamide intermediates, whereas bifuran derivatives likely require coupling of bifuran-methylamine with activated acetamide precursors .
(b) Hypoglycemic Acetamide Derivatives

describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3a: C₁₉H₁₆N₂O₅S). These compounds integrate a thiazolidinone ring, enabling hypoglycemic activity via PPAR-γ modulation, a mechanism absent in the bifuran derivative. The 2-methoxyphenoxy group in both compounds enhances solubility, but the thiazolidinone moiety in 3a introduces additional hydrogen-bonding sites .

(c) Anti-inflammatory Acetamides

highlights N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamides. These compounds exhibit anti-inflammatory activity (IC₅₀ ~10–50 μM) due to their bulky bicyclic substituents, which improve membrane permeability. In contrast, the bifuran derivative’s planar aromatic system may limit bioavailability but enhance target binding in CNS applications .

Bifuran and Bithiophene Analogs

(a) N-([2,3'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2097864-09-8)

This positional isomer () differs in the bifuran linkage (2,3' vs. 2,2').

(b) N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide

This bithiophene analog () replaces bifuran with bithiophene and introduces a hydroxyl group. The sulfur atoms in thiophene enhance electron delocalization , increasing stability under acidic conditions. The chloro-fluorophenyl group also adds hydrophobic character, favoring blood-brain barrier penetration .

Pesticide Acetamides

lists agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide). These compounds feature chloro substituents and alkyl chains, optimizing herbicidal activity via inhibition of fatty acid elongation.

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